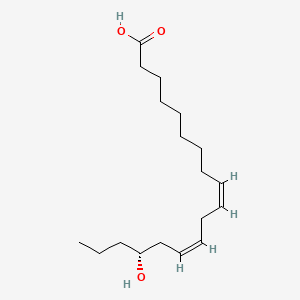

Avenoleic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Avenoleic acid is a newly identified oxylipin derived from oat seedsThis compound is primarily localized in the galactolipid fraction of oat seed lipids and has been studied for its unique structural and functional properties .

Mecanismo De Acción

Target of Action

Avenoleic acid, a hydroxylated derivative of linoleic acid, primarily targets enzymes involved in lipid metabolism, such as lipoxygenases and cytochrome P-450s . These enzymes play crucial roles in the oxidation of fatty acids, leading to the formation of various oxylipins, which are signaling molecules involved in plant defense mechanisms .

Mode of Action

This compound interacts with its targets by undergoing enzymatic transformations. Lipoxygenases catalyze the oxygenation of linoleic acid to produce hydroperoxides, which are then further processed by cytochrome P-450 enzymes to form hydroxylated and epoxidated derivatives . These interactions result in the production of bioactive oxylipins that modulate various physiological processes, including defense responses against pathogens .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the lipoxygenase pathway. This pathway involves the conversion of linoleic acid into hydroperoxides, which are subsequently transformed into various oxylipins, including hydroxyoctadecadienoic acids and trihydroxyoctadecenoic acids . These oxylipins play significant roles in signaling and defense mechanisms in plants .

Pharmacokinetics

Its metabolism would involve enzymatic transformations by lipoxygenases and cytochrome P-450s, and it would be excreted as part of normal lipid turnover processes .

Result of Action

At the molecular level, the action of this compound results in the production of bioactive oxylipins that can modulate cellular signaling pathways. These oxylipins can enhance the plant’s defense mechanisms by activating genes involved in pathogen resistance and stress responses . At the cellular level, this leads to increased resistance to fungal infections and other environmental stresses .

Action Environment

The efficacy and stability of this compound are influenced by environmental factors such as temperature, pH, and the presence of other lipids and enzymes. For instance, higher temperatures may enhance the enzymatic activity of lipoxygenases and cytochrome P-450s, leading to increased production of oxylipins . Similarly, the presence of other lipids can affect the availability and interaction of this compound with its target enzymes .

: SpringerLink - this compound: A New Oxylipin from Oat Seeds

Análisis Bioquímico

Cellular Effects

Avenoleic Acid has been found to have antioxidant and anti-inflammatory properties These properties suggest that this compound may have effects on various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism

Temporal Effects in Laboratory Settings

Current knowledge suggests that this compound is generally considered safe under normal use conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Avenoleic acid is synthesized through the catalytic oxidation of linoleic acid in oat seeds. The process involves several enzymes, including lipoxygenases, peroxygenases, and cytochrome P-450s . The pathway converts linoleic acid into an anti-fungal trihydroxy acid, which is then further hydroxylated to form this compound .

Industrial Production Methods: Industrial production of this compound involves the extraction of oat seeds followed by a series of purification steps. The seeds are typically extracted with a solvent mixture such as chloroform-methanol or acetone. The extract is then subjected to silica gel chromatography, reverse-phase high-performance liquid chromatography (HPLC), and preparative thin-layer chromatography (TLC) to isolate and purify this compound .

Análisis De Reacciones Químicas

Types of Reactions: Avenoleic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Catalyzed by enzymes such as lipoxygenases and peroxygenases.

Reduction: Sodium borohydride can be used for the reduction of related compounds.

Substitution: Involves acylation reactions with specific acylating agents.

Major Products: The major products formed from these reactions include hydroxyoctadecadienoic acids, epoxyoctadecenoic acids, and trihydroxyoctadecenoic acids .

Aplicaciones Científicas De Investigación

Avenoleic acid has several scientific research applications:

Chemistry: Studied for its unique structural properties and potential as a precursor for other oxylipins.

Biology: Investigated for its role in plant defense mechanisms, particularly its anti-fungal properties.

Industry: Used in the production of specialized lipids and as a bioactive compound in functional foods

Comparación Con Compuestos Similares

- Hydroxyoctadecadienoic acids

- Epoxyoctadecenoic acids

- Epoxyhydroxyoctadecenoic acids

- Trihydroxyoctadecenoic acids

Uniqueness: Avenoleic acid is unique due to its specific hydroxylation pattern and its localization in the galactolipid fraction of oat seed lipids. This distinct structure imparts unique functional properties, particularly its anti-fungal activity, which sets it apart from other similar oxylipins .

Propiedades

Número CAS |

177931-23-6 |

|---|---|

Fórmula molecular |

C18H32O3 |

Peso molecular |

296.4 g/mol |

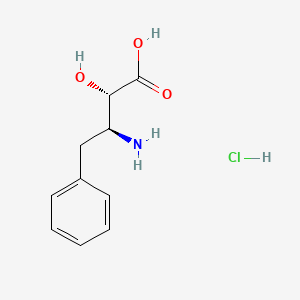

Nombre IUPAC |

(9Z,12Z)-15-hydroxyoctadeca-9,12-dienoic acid |

InChI |

InChI=1S/C18H32O3/c1-2-14-17(19)15-12-10-8-6-4-3-5-7-9-11-13-16-18(20)21/h4,6,10,12,17,19H,2-3,5,7-9,11,13-16H2,1H3,(H,20,21)/b6-4-,12-10- |

Clave InChI |

MZQXAWAWDWCIKG-OHPMOLHNSA-N |

SMILES |

CCCC(CC=CCC=CCCCCCCCC(=O)O)O |

SMILES isomérico |

CCCC(C/C=C\C/C=C\CCCCCCCC(=O)O)O |

SMILES canónico |

CCCC(CC=CCC=CCCCCCCCC(=O)O)O |

Sinónimos |

(9Z,12Z,15R)-15-Hydroxy-9,12-octadecadienoic Acid; _x000B_[R-(Z,Z)]-15-Hydroxy-9,12-octadecadienoic Acid; 15(R)-Hydroxylinoleic Acid; 15-Hydroxyoctadecadienoic Acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.